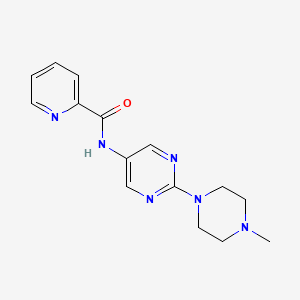

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anaplastic Lymphoma Kinase (ALK) Inhibition

- In Vivo Activity : In mice xenografted with NCI-H2228 cells expressing EML4-ALK, oral administration of ASP3026 demonstrated dose-dependent antitumor activity .

Enantioselective Synthesis of Amino Acids

- Process : A continuous process involving SN2 displacement of a chiral triflate with N-methylpiperazine yields amino acids with high stereocontrol .

Acetylcholinesterase Inhibition

- Derivatives : Related 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed as acetylcholinesterase inhibitors (AChEIs) .

Oxidoreductase Enzyme Interaction

- Docking Simulation : The compound’s interaction with oxidoreductase enzymes was studied. Hydrophobic interactions between its aromatic moieties and lipophilic residues stabilize the enzyme-inhibitor complex .

Imatinib Structural Characterization

作用機序

Target of Action

The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic interventions.

Mode of Action

They do this by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects various biochemical pathways. Most notably, it disrupts the cell cycle regulation and DNA repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival .

Pharmacokinetics

Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The inhibition of Serine/threonine-protein kinase Chk1 by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of essential cellular processes such as cell cycle regulation and DNA repair.

特性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXBDCPMBWKBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)

![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)